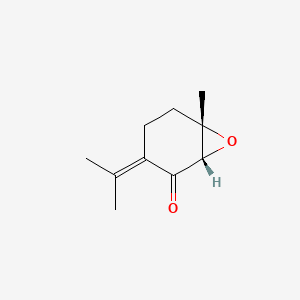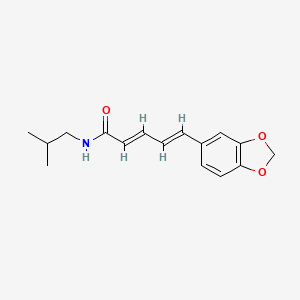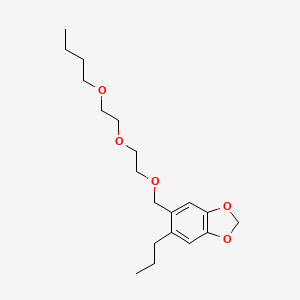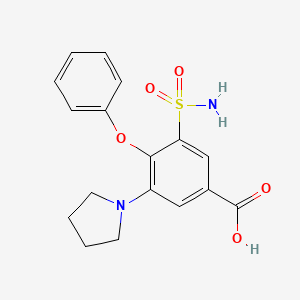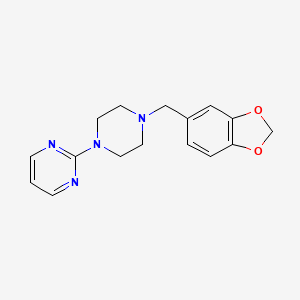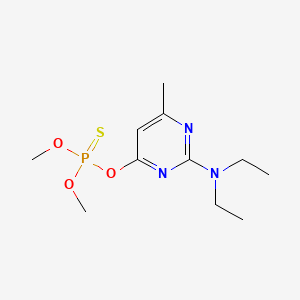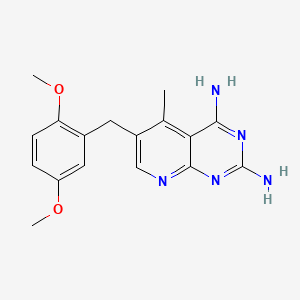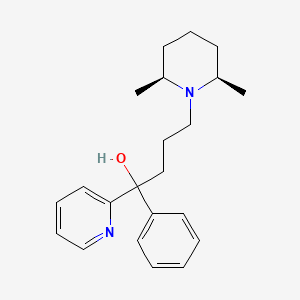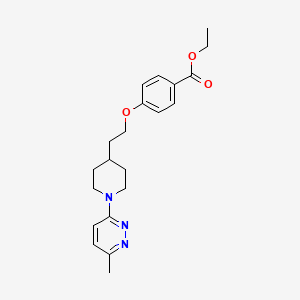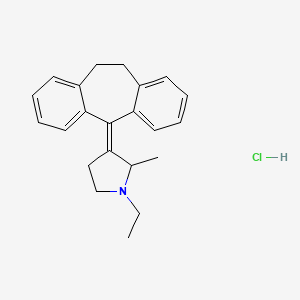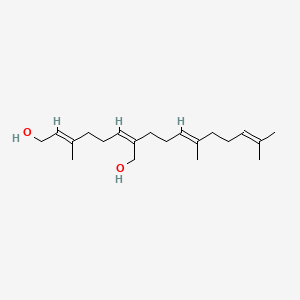
Plaunotol
科学研究应用
作用机制
普劳诺醇通过增加胃上皮细胞中前列腺素E2(PGE2)的产生和环氧合酶-2(COX-2)的表达来发挥作用 . 这导致胃粘膜保护增强,炎症减轻。 普劳诺醇还抑制中性粒细胞活化,进一步促进其抗炎作用 .
生化分析
Biochemical Properties
Plaunotol plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. One of the key enzymes involved in the biosynthesis of this compound is geranylgeraniol-18-hydroxylase (GGOH-18-hydroxylase). This enzyme catalyzes the hydroxylation of geranylgeraniol, leading to the formation of this compound . The interaction between this compound and GGOH-18-hydroxylase is crucial for its biosynthesis, and the enzyme’s activity can be measured using thin-layer chromatography (TLC) techniques .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the growth of Helicobacter pylori by disrupting its cell membrane integrity and inhibiting its urease activity . Additionally, this compound has been reported to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation in gastric tissues .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. This compound binds to specific proteins and enzymes, leading to their inhibition or activation. For example, this compound inhibits the activity of Helicobacter pylori urease, an enzyme critical for the bacterium’s survival in the acidic environment of the stomach . This inhibition disrupts the bacterium’s ability to neutralize stomach acid, ultimately leading to its eradication. Additionally, this compound has been shown to activate certain signaling pathways that promote cell survival and tissue repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound maintains its antibacterial and anti-inflammatory properties over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce gastric inflammation and promote ulcer healing without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage. Therefore, it is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The hydroxylation of geranylgeraniol by GGOH-18-hydroxylase is a critical step in the biosynthesis of this compound . Additionally, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may contribute to its biological activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Once inside the cell, this compound can accumulate in the cell membrane, where it exerts its antibacterial effects by disrupting membrane integrity . Additionally, this compound can be transported to different tissues, including the stomach lining, where it exerts its anti-ulcer and anti-inflammatory effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cell membrane and cytoplasm. This compound’s localization in the cell membrane is essential for its antibacterial activity, as it disrupts the membrane integrity of Helicobacter pylori . Furthermore, this compound can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling pathways .
准备方法
化学反应分析
普劳诺醇经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂和条件包括三苯基膦盐、钾碱和18-冠-6醚 . 从这些反应中形成的主要产物包括三取代烯烃部分 .
相似化合物的比较
属性
IUPAC Name |
(2Z,6E)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-6-methylocta-2,6-diene-1,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-17(2)8-5-9-18(3)10-6-12-20(16-22)13-7-11-19(4)14-15-21/h8,10,13-14,21-22H,5-7,9,11-12,15-16H2,1-4H3/b18-10+,19-14+,20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWYPNNPLSRNPS-UNTSEYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/CO)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024319 | |
| Record name | (2Z,6E)-2-((3E)-4,8-Dimethyl-3,7-nonadienyl)-6-methyl-2,6-octadiene-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64218-02-6 | |
| Record name | Plaunotol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64218-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plaunotol [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064218026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z,6E)-2-((3E)-4,8-Dimethyl-3,7-nonadienyl)-6-methyl-2,6-octadiene-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLAUNOTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV715X4634 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Plaunotol interacts with the bacterial cell membrane, causing fluidization and ultimately cell lysis. [] This interaction is directly related to the compound's hydrophobicity. [] Studies using liposomal membranes mimicking H. pylori's membrane composition showed that this compound increases membrane permeability, leading to leakage of cellular contents and cell death. []
ANone: this compound stimulates the release of endogenous secretin, which in turn inhibits gastric acid secretion. [, ] This inhibitory action of secretin is mediated by endogenous prostaglandins, as demonstrated by the complete blockage of secretin's effect by indomethacin, a prostaglandin synthesis inhibitor. [, ] this compound has also been shown to increase prostaglandin E2 content in the gastric mucosa. []
ANone: this compound exhibits anti-proliferative activity against gastric cancer cell lines by inducing apoptosis. [, ] This apoptotic effect involves the activation of both caspase-8 and caspase-9 cascades, leading to cell death. [] this compound treatment also increases the expression of the pro-apoptotic protein Bax. []
ANone: this compound is an acyclic diterpene alcohol with the following chemical structure:
ANone: The molecular formula of this compound is C20H34O2, and its molecular weight is 306.48 g/mol.
ANone: While the provided research doesn't delve deeply into specific stability studies of this compound under various conditions, one study mentions the development of a partially purified this compound extract (PPE) using ethanol reflux extraction followed by hexane partition. [] This suggests a degree of stability in these solvents. Further research is needed to fully understand this compound's stability profile under different conditions, including temperature, pH, and light exposure.
ANone: The provided research primarily focuses on experimental investigations of this compound and doesn't offer details about computational chemistry studies. Further research using computational methods like molecular docking, molecular dynamics simulations, and QSAR modeling could provide valuable insights into this compound's interactions with its targets and aid in the development of more potent derivatives.
ANone: Studies comparing this compound with its less hydrophobic derivatives demonstrated a clear correlation between hydrophobicity and bactericidal activity against H. pylori. [] this compound, being the most hydrophobic, showed the strongest activity, while its least hydrophobic derivative exhibited no effect. [] This suggests that the hydrophobic nature of this compound is crucial for its interaction with bacterial cell membranes.
ANone: Yes, researchers have synthesized this compound thiourea derivatives and diol derivatives to explore their antibacterial activities against H. pylori. [] Among these, a C1-phenethylthiourea derivative exhibited the most potent antibacterial effect. [] This highlights the potential for developing more effective this compound-based antibacterial agents through structural modifications.
ANone: Several in vitro studies investigated this compound's bactericidal effect against H. pylori using methods such as agar dilution, time-kill assays, and electron microscopy. [, ] These studies demonstrated this compound's potent activity against various strains of H. pylori, including clarithromycin-resistant strains. [, , ] Researchers also utilized liposomal membranes to mimic H. pylori's membrane composition and investigate this compound's impact on membrane permeability. []
ANone: this compound's in vivo efficacy against H. pylori has been studied in C57BL/6 mice and Mongolian gerbils. [, ] These studies demonstrated this compound's ability to reduce H. pylori colonization in the stomach and its synergistic effect when combined with antibiotics like clarithromycin. [, ]
ANone: Yes, several clinical trials have explored the efficacy of this compound in combination with other agents for H. pylori eradication in humans. [, , , ] These studies suggest that this compound-containing regimens can effectively eradicate H. pylori and reduce the rate of peptic ulcer recurrence. [, , , ]
ANone: In vitro studies attempting to induce this compound resistance in H. pylori were unsuccessful, even after multiple passages in sub-inhibitory concentrations of the compound. [] This contrasts with the ease with which H. pylori developed resistance to metronidazole under the same conditions. [] These findings suggest that this compound's mechanism of action, directly targeting the bacterial membrane, might hinder the development of resistance.
ANone: No studies within the provided research focus on identifying specific biomarkers for predicting this compound's efficacy, monitoring treatment response, or identifying adverse effects. Further research in this area could help personalize this compound therapy and improve patient outcomes.
ANone: Researchers have employed various analytical methods to quantify this compound, including TLC-densitometry, [, ] gas chromatography (GC), [, ] and high-performance liquid chromatography (HPLC). [] These techniques allow for the separation and quantification of this compound from plant extracts and biological samples.
ANone: The provided research focuses primarily on the pharmaceutical and biological aspects of this compound and doesn't provide information about its environmental impact or degradation pathways. Further research is needed to assess its ecotoxicological profile and develop strategies for responsible waste management and environmental protection.
ANone: While not directly addressed in the provided research, this compound's lipophilic nature suggests potential challenges in its dissolution and solubility, which could impact its bioavailability. Future studies should investigate this compound's dissolution rate and solubility in various media, and explore strategies like co-solvents or complexation to improve its solubility and bioavailability.
ANone: One study utilizing TLC-densitometry for this compound quantification reported high accuracy and precision compared to GC, demonstrating the method's reliability. [] This highlights the importance of validating analytical methods for this compound analysis to ensure accurate and reliable results.
ANone: The provided research does not specifically address this compound's immunogenicity or potential to elicit immunological responses. Further research is needed to investigate these aspects, particularly if this compound is intended for long-term therapeutic use.
ANone: The interaction of this compound with drug transporters is not discussed in the provided research. Understanding this compound's potential for drug-transporter interactions could be crucial for predicting drug-drug interactions and optimizing its pharmacokinetic profile.
ANone: While the provided research shows the formation of fatty acid conjugates of this compound in rat liver homogenate, suggesting its metabolism, [] it doesn't provide information on potential interactions with drug-metabolizing enzymes. Investigating this compound's potential to induce or inhibit these enzymes is crucial for understanding its metabolic pathways and potential drug-drug interactions.
ANone: The research primarily focuses on this compound's biological activity and doesn't offer specific insights into its biocompatibility and biodegradability. Further research is necessary to assess its long-term effects on biological systems and its potential for degradation in the environment.
ANone: The provided research does not offer insights into specific recycling or waste management strategies for this compound. As with any pharmaceutical compound, responsible waste management practices are essential throughout its lifecycle to minimize environmental impact.
ANone: The research highlights the use of various experimental techniques, such as cell culture, animal models, and analytical methods, to study this compound. Access to these research infrastructures and resources is essential for advancing our understanding of this compound's properties and therapeutic potential.
ANone: this compound, originally isolated from the Thai medicinal plant Croton stellatopilosus Ohba, has been used as an anti-ulcer agent in Japan and Thailand. [, , , , , ] Research has uncovered its diverse pharmacological activities, including antibacterial, anti-inflammatory, antioxidant, and anti-cancer properties. [, , , , , ] The discovery of this compound's mechanism of action against H. pylori and its synergistic effects with existing antibiotics represent significant milestones in its research. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



